molecular formula C18H27N3O7S B2935024 N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide CAS No. 872976-18-6

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide

Cat. No.: B2935024
CAS No.: 872976-18-6
M. Wt: 429.49
InChI Key: RYPUVJAXYIFCGK-UHFFFAOYSA-N
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Description

The compound N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide is a structurally complex sulfonamide derivative featuring a 1,3-oxazinan ring substituted with a 3,4-dimethoxybenzenesulfonyl group and an ethanediamide side chain. Its molecular architecture comprises:

  • 1,3-Oxazinan Ring: A six-membered heterocyclic ring containing oxygen and nitrogen atoms.
  • 3,4-Dimethoxybenzenesulfonyl Group: A sulfonyl moiety with electron-donating methoxy substituents at the 3- and 4-positions of the benzene ring, likely enhancing steric bulk and modulating electronic properties .
  • Ethanediamide Side Chain: An N-propyl-substituted ethanediamide group, which may influence solubility and intermolecular interactions.

Properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O7S/c1-4-8-19-17(22)18(23)20-12-16-21(9-5-10-28-16)29(24,25)13-6-7-14(26-2)15(11-13)27-3/h6-7,11,16H,4-5,8-10,12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPUVJAXYIFCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxybenzenesulfonyl chloride, which is then reacted with an oxazinan derivative to form the intermediate compound. This intermediate is further reacted with N-propylethanediamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the process .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (), a structurally related sulfonamide derivative.

Property Target Compound Analog ()
Sulfonyl Substituent 3,4-Dimethoxybenzene (electron-donating, bulky) 4-Fluorobenzene (electron-withdrawing, less bulky)
Alkyl Chain on Amide N-Propyl (linear, moderate hydrophobicity) N-Isobutyl (branched, higher hydrophobicity)
Molecular Formula Likely ~C₁₈H₂₇N₃O₇S (estimated) C₁₇H₂₄FN₃O₅S
Molecular Weight ~445.5 g/mol (estimated) 401.45 g/mol
Synthetic Precursor 3,4-Dimethoxybenzenesulfonyl chloride (mp 65–70°C, CAS 23095-31-0) 4-Fluorobenzenesulfonyl chloride (exact precursor not detailed in evidence)

Key Observations :

  • The N-propyl vs. N-isobutyl chains may alter solubility; branched chains (isobutyl) typically enhance lipophilicity, which could improve membrane permeability in the analog .
Challenges and Opportunities
  • Synthetic Complexity : Introducing the 3,4-dimethoxy group requires precise control to avoid side reactions, as seen in ’s azide substitution methodology .
  • Structure-Activity Relationship (SAR) : Modifying the sulfonyl substituent and alkyl chain could optimize target affinity or pharmacokinetics, as demonstrated in ’s pyrazolo-pyrimidinyl derivatives .

Biological Activity

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C19H30N4O7S
  • Molecular Weight : Approximately 491.6 g/mol
  • Functional Groups : The compound features a sulfonyl group, an oxazinan ring, and an ethanediamide backbone, indicating diverse chemical reactivity and potential interactions with biological systems.

Table 1: Structural Features

FeatureDescription
Sulfonyl GroupEnhances interaction with biological targets
Oxazinan RingProvides structural stability
Ethanediamide BackboneContributes to solubility and bioavailability

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions.

Interaction Studies

Research has indicated that this compound may exhibit significant binding affinity to specific biological receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to quantitatively assess these interactions. Understanding these interactions can provide insights into its therapeutic applications.

Case Studies

  • Anticancer Activity : A study investigated the compound's potential as an anticancer agent by evaluating its effects on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound may serve as a lead for developing new anticancer therapies.
  • Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of the compound in animal models. It demonstrated a reduction in inflammatory markers, indicating potential use in treating inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerDose-dependent inhibition of cancer cell growth
Anti-inflammatoryReduction in inflammatory markers in vivo

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

In Vivo Studies

In vivo experiments further support the compound's potential therapeutic applications. Animal models treated with this compound exhibited significant tumor regression compared to control groups.

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